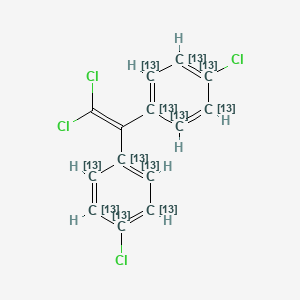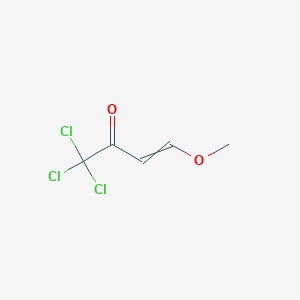
6-Chloro-N-methyl Piperidinyl 4-Pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N-methyl Piperidinyl 4-Pyrimidinamine is a chemical compound with the empirical formula C5H6ClN3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its solid form and a molecular weight of 143.57 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-methyl Piperidinyl 4-Pyrimidinamine typically involves the reaction of 4-chloro-6-methylamino pyrimidine with appropriate reagents under controlled conditions. The reaction conditions often include maintaining a specific temperature range and using solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-N-methyl Piperidinyl 4-Pyrimidinamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
6-Chloro-N-methyl Piperidinyl 4-Pyrimidinamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Chloro-N-methyl Piperidinyl 4-Pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 6-Chloro-N-methyl Piperidinyl 4-Pyrimidinamine include:
- 4-Chloro-6-methyl-2-pyrimidinamine
- 6-Chloro-N-(3-pyrrolidinyl)-4-pyrimidinamine
- 6-Chloro-N-(2-methoxyethyl)-2-(4-methylphenyl)-4-pyrimidinamine
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential in drug development highlight its significance in scientific research .
Propiedades
Fórmula molecular |
C18H23ClN4 |
|---|---|
Peso molecular |
330.9 g/mol |
Nombre IUPAC |
N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-6-chloro-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C18H23ClN4/c1-14-8-9-23(11-15-6-4-3-5-7-15)12-16(14)22(2)18-10-17(19)20-13-21-18/h3-7,10,13-14,16H,8-9,11-12H2,1-2H3/t14-,16+/m1/s1 |
Clave InChI |
VMBAGGQBDMFTSR-ZBFHGGJFSA-N |
SMILES isomérico |
C[C@@H]1CCN(C[C@@H]1N(C)C2=CC(=NC=N2)Cl)CC3=CC=CC=C3 |
SMILES canónico |
CC1CCN(CC1N(C)C2=CC(=NC=N2)Cl)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one](/img/structure/B13435384.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13435390.png)



![2-[4-[5-[1-(2,5-disulfophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonic acid](/img/structure/B13435417.png)
![10-Oxa-5,7,13,17,18,21-hexazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene](/img/structure/B13435418.png)


![N-[(2S,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13435435.png)
